molecular formula C8H16N2O3 B7908909 H-Asp(otbu)-NH2 hcl

H-Asp(otbu)-NH2 hcl

Cat. No.: B7908909
M. Wt: 188.22 g/mol
InChI Key: HSLAXUQCLAYCPA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl L-alpha-asparaginate is an organic compound derived from L-asparagine, an amino acid It is characterized by the presence of a tert-butyl ester group attached to the alpha carbon of the asparagine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(otbu)-NH2 hcl typically involves the esterification of L-asparagine with tert-butyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under mild conditions. The general reaction scheme is as follows:

L-asparagine+tert-butyl alcoholtert-butyl L-alpha-asparaginate+water\text{L-asparagine} + \text{tert-butyl alcohol} \rightarrow \text{this compound} + \text{water} L-asparagine+tert-butyl alcohol→tert-butyl L-alpha-asparaginate+water

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for higher yields and purity. This often involves the use of advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl L-alpha-asparaginate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.

    Transesterification: The ester group can be exchanged with another alcohol under acidic or basic conditions.

    Oxidation and Reduction: The amino and carboxyl groups can participate in redox reactions, although these are less common for this compound.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Transesterification: Requires an alcohol and an acid or base catalyst.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Hydrolysis: L-asparagine and tert-butyl alcohol.

    Transesterification: A new ester and the corresponding alcohol.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl L-alpha-asparaginate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its structural similarity to L-asparagine.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of H-Asp(otbu)-NH2 hcl is primarily related to its interaction with enzymes and other proteins. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. For example, it may inhibit the activity of asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia.

Comparison with Similar Compounds

Similar Compounds

    L-asparagine: The parent amino acid from which H-Asp(otbu)-NH2 hcl is derived.

    L-asparagine methyl ester: Another ester derivative of L-asparagine.

    L-asparagine ethyl ester: Similar to this compound but with an ethyl ester group.

Uniqueness

Tert-butyl L-alpha-asparaginate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with enzymes. This makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents.

Properties

IUPAC Name

tert-butyl (3S)-3,4-diamino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLAXUQCLAYCPA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.